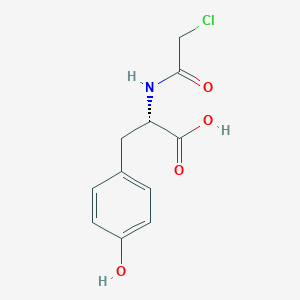

Chloroacetyl-L-tyrosine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-chloroacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6H2,(H,13,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOGSOZOUAVIFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1145-56-8 |

Source

|

| Record name | N-Chloroacetyl-L-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC523824 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-Depth Technical Guide to Chloroacetyl-L-tyrosine: Properties, Synthesis, and Applications in Biochemical Research

For Immediate Release

[City, State] – January 15, 2026 – As a cornerstone reagent in biochemical and pharmaceutical research, Chloroacetyl-L-tyrosine continues to empower scientists in the exploration of protein function, enzyme kinetics, and drug development pathways. This comprehensive guide, compiled for researchers, scientists, and professionals in drug development, offers an in-depth look at the core chemical properties, synthesis, and multifaceted applications of this versatile molecule.

Core Properties of this compound

This compound is a derivative of the amino acid L-tyrosine, featuring a reactive chloroacetyl group. This modification makes it a valuable tool for selectively targeting and modifying proteins. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1145-56-8 | [1] |

| Molecular Formula | C₁₁H₁₂ClNO₄ | [1] |

| Molecular Weight | 257.67 g/mol | [1][] |

| IUPAC Name | (2S)-2-(2-chloroacetamido)-3-(4-hydroxyphenyl)propanoic acid | [1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in alkaline solutions and organic solvents such as ethanol. |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is primarily achieved through the acylation of L-tyrosine with a chloroacetylating agent, such as chloroacetyl chloride or chloroacetic anhydride, under alkaline conditions. The alkaline environment deprotonates the amino group of L-tyrosine, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of the chloroacetylating agent.

Experimental Protocol: Synthesis via Chloroacetyl Chloride

This protocol is a widely adopted method for the laboratory-scale synthesis of this compound.

Materials:

-

L-tyrosine

-

Sodium hydroxide (NaOH)

-

Chloroacetyl chloride

-

Toluene

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Distilled water

Procedure:

-

Dissolution of L-tyrosine: In a reaction flask equipped with a stirrer and cooled in an ice bath, dissolve L-tyrosine in an aqueous solution of sodium hydroxide. The temperature should be maintained between -5°C and 0°C.

-

Preparation of Chloroacetyl Chloride Solution: Prepare a solution of chloroacetyl chloride in toluene.

-

Acylation Reaction: Slowly and simultaneously add the chloroacetyl chloride solution and an additional aqueous sodium hydroxide solution to the L-tyrosine solution. It is crucial to maintain the pH of the reaction mixture between 12 and 12.5 and the temperature below 5°C throughout the addition.

-

Work-up: Once the reaction is complete, separate the aqueous layer.

-

Precipitation: Acidify the aqueous layer with hydrochloric acid to a pH of 1-2. This will precipitate the N-Chloroacetyl-L-tyrosine product.

-

Isolation and Purification: Collect the white solid precipitate by filtration. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield high-purity N-Chloroacetyl-L-tyrosine.

Figure 1. Workflow for the synthesis of N-Chloroacetyl-L-tyrosine.

Applications in Biochemical Research and Drug Development

The presence of the reactive chloroacetyl group makes N-Chloroacetyl-L-tyrosine an invaluable tool for researchers. It functions as a chemical probe and an enzyme inhibitor, primarily by targeting nucleophilic residues in proteins.[3]

Affinity Labeling and Enzyme Inhibition

N-Chloroacetyl-L-tyrosine is widely used as an affinity label to identify and characterize the active sites of enzymes. The tyrosine moiety provides a degree of specificity, guiding the molecule to the active sites of enzymes that recognize tyrosine or similar aromatic amino acids. The electrophilic chloroacetyl group then forms a covalent bond with a nucleophilic amino acid residue within the active site, leading to irreversible inhibition.

Commonly targeted nucleophilic residues include:

-

Cysteine: The thiol group of cysteine is a strong nucleophile.

-

Histidine: The imidazole ring of histidine can act as a nucleophile.

-

Lysine: The ε-amino group of lysine is also a potential target.

This targeted and irreversible inhibition allows for the study of enzyme mechanisms, the identification of active site residues, and the screening of potential drug candidates.

Experimental Protocol: Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of N-Chloroacetyl-L-tyrosine on a target enzyme.

Materials:

-

Purified target enzyme

-

N-Chloroacetyl-L-tyrosine

-

Enzyme substrate

-

Appropriate buffer solution

-

Spectrophotometer or other suitable detection instrument

Procedure:

-

Enzyme Preparation: Prepare a stock solution of the target enzyme in a suitable buffer.

-

Inhibitor Preparation: Prepare a stock solution of N-Chloroacetyl-L-tyrosine in a compatible solvent (e.g., ethanol or DMSO).

-

Inhibition Reaction: In a reaction vessel, pre-incubate the enzyme with varying concentrations of N-Chloroacetyl-L-tyrosine for a defined period to allow for the covalent modification to occur.

-

Enzyme Activity Assay: Initiate the enzymatic reaction by adding the substrate to the pre-incubated enzyme-inhibitor mixture.

-

Data Acquisition: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a spectrophotometer or other appropriate method.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Figure 2. General workflow for an enzyme inhibition assay using N-Chloroacetyl-L-tyrosine.

Chemical Proteomics and Target Identification

In the field of chemical proteomics, N-Chloroacetyl-L-tyrosine serves as a powerful chemical probe to identify novel protein targets.[3] By attaching a reporter tag (e.g., biotin or a fluorescent dye) to the tyrosine ring or by using click chemistry handles, researchers can "fish out" proteins that interact with the probe from complex biological samples. Subsequent analysis by mass spectrometry can then identify these proteins, providing valuable insights into cellular pathways and potential drug targets.[3] This approach is particularly useful for mapping protein-protein interactions and understanding the broader biological context of enzyme function.[]

Intermediate in Peptide and Drug Synthesis

N-Chloroacetyl-L-tyrosine is a key intermediate in the synthesis of various peptides and pharmaceutical compounds. A notable example is its use in the production of N-glycyl-L-tyrosine, a dipeptide used in parenteral nutrition solutions. The chloroacetyl group can be readily displaced by the amino group of glycine to form the desired dipeptide.

Safety and Handling

As with any reactive chemical, proper safety precautions should be taken when handling N-Chloroacetyl-L-tyrosine. It is advisable to work in a well-ventilated area and wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

Conclusion

N-Chloroacetyl-L-tyrosine is a versatile and indispensable tool in the arsenal of biochemists and drug discovery scientists. Its unique combination of a tyrosine scaffold for molecular recognition and a reactive chloroacetyl group for covalent modification allows for a wide range of applications, from fundamental enzyme mechanism studies to the identification of novel therapeutic targets. As research continues to unravel the complexities of cellular signaling and disease, the utility of such well-defined chemical probes is poised to become even more critical.

References

- CN104402755A - N-chloracetyl-L-tyrosine preparation method. (n.d.). Google Patents.

-

Process for producing n-glycyltyrosine - European Patent Office - EP 0950664 A1. (n.d.). Retrieved from [Link]

-

Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. (2020). MDPI. Retrieved from [Link]

-

N-chloroacetyl-L-tyrosine | C11H12ClNO4 | CID 70841. (n.d.). PubChem. Retrieved from [Link]

Sources

Methodological & Application

Protocol for protein labeling using Chloroacetyl-L-tyrosine

Application Notes and Protocols

Topic: Protocol for Site-Specific Protein Labeling Using Chloroacetyl-L-tyrosine

Audience: Researchers, scientists, and drug development professionals.

Harnessing this compound for Covalent, Site-Specific Protein Labeling

Abstract

Protein labeling is a cornerstone technique in biological research, enabling the study of protein function, localization, and interactions.[1] Site-specific labeling, which installs a probe at a precise location within a protein, offers unparalleled control and clarity in experimental outcomes.[2] This guide details a comprehensive protocol for the site-specific modification of proteins using N-Chloroacetyl-L-tyrosine, a reagent that leverages the unique nucleophilicity of cysteine residues. This method provides a robust strategy for covalently attaching tyrosine, which can serve as a versatile chemical handle for further modifications, a probe for studying enzyme active sites, or a tool for mapping protein interactions.[3] We will explore the underlying chemical principles, provide a detailed experimental workflow, and discuss methods for validating the labeling process, ensuring a reproducible and reliable outcome.

Principle of the Method: The Chemistry of Covalent Alkylation

The utility of N-Chloroacetyl-L-tyrosine as a labeling agent is rooted in the reactivity of its chloroacetyl group.[3] This electrophilic moiety is an excellent target for nucleophilic attack by specific amino acid side chains. Under controlled pH conditions (typically near neutral to slightly basic), the thiol group of a cysteine residue is the most potent nucleophile available on the protein surface.

The reaction proceeds via a classic S-alkylation mechanism, a type of nucleophilic substitution. The deprotonated thiolate anion (S⁻) of a cysteine residue attacks the carbon atom bearing the chlorine atom on the chloroacetyl group. This forms a stable thioether bond, covalently linking the tyrosine derivative to the protein and releasing a chloride ion.

The specificity for cysteine is primarily achieved by controlling the reaction pH. While other nucleophilic residues exist (e.g., the imidazole ring of histidine or the epsilon-amino group of lysine), their reactivity is significantly lower than the cysteine thiolate at a pH range of 7.0-8.5.[4] This inherent difference in nucleophilicity allows for highly selective targeting of cysteine residues.

Caption: Covalent modification of a protein cysteine residue by this compound.

Materials and Reagents

Equipment:

-

pH meter

-

Magnetic stirrer and stir bars

-

Spectrophotometer (for protein concentration)

-

Chromatography system (e.g., FPLC, HPLC) for purification

-

Mass spectrometer (for validation)

-

Incubator or water bath

-

Centrifuge and appropriate tubes

-

Gel electrophoresis equipment

Reagents & Consumables:

-

N-Chloroacetyl-L-tyrosine (CAS 1145-56-8)[5]

-

Protein of interest with at least one accessible cysteine residue

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Reaction Buffer: 50 mM HEPES or Phosphate buffer, pH 7.5, containing 150 mM NaCl

-

Quenching Buffer: 1 M L-cysteine or 1 M β-mercaptoethanol in water

-

Purification Column: Size-exclusion chromatography (SEC) column (e.g., Superdex 75 or Sephadex G-25)

-

Dialysis tubing or centrifugal concentrators

-

Bradford or BCA protein assay reagents

Experimental Workflow and Protocols

This process is divided into four main stages: Preparation, Labeling Reaction, Purification, and Validation.

Caption: Overall workflow for protein labeling with this compound.

-

Protein Preparation:

-

To ensure the target cysteine is reactive and to remove interfering substances, dialyze the purified protein of interest against 2 L of Reaction Buffer (50 mM HEPES, 150 mM NaCl, pH 7.5) overnight at 4°C.

-

Rationale: Dialysis removes small molecule contaminants and exchanges the protein into a buffer that is optimal for the labeling reaction. The pH of 7.5 ensures the cysteine thiol is sufficiently deprotonated to be nucleophilic while minimizing side reactions with other residues.

-

Measure the protein concentration using a standard method (e.g., A280, Bradford, or BCA assay). Adjust the concentration to 1-5 mg/mL.

-

-

This compound Stock Solution:

-

Prepare a 100 mM stock solution of N-Chloroacetyl-L-tyrosine by dissolving it in anhydrous DMSO.

-

Rationale: DMSO is an effective solvent for this reagent and is miscible with the aqueous reaction buffer. Preparing a concentrated stock allows for the addition of a minimal volume to the reaction, preventing significant alteration of the buffer conditions.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the required volume of your protein solution.

-

Calculate the volume of the 100 mM this compound stock needed to achieve a 10- to 20-fold molar excess relative to the protein.

-

Causality: A molar excess of the labeling reagent drives the reaction towards completion. A 10-20x excess is typically sufficient to label accessible cysteines without requiring harsh conditions.

-

| Component | Example Calculation (for 1 mL of 5 mg/mL Protein, MW=50 kDa) |

| Protein Amount | (5 mg/mL * 1 mL) / 50,000 g/mol = 0.1 µmol |

| Target Reagent Amount | 0.1 µmol * 20 (molar excess) = 2 µmol |

| Volume of 100 mM Stock | 2 µmol / 100,000 µmol/L = 0.00002 L = 20 µL |

-

Incubation:

-

Add the calculated volume of this compound stock solution to the protein solution while gently vortexing.

-

Incubate the reaction at room temperature (20-25°C) for 1-2 hours with gentle mixing.

-

Rationale: Room temperature provides sufficient thermal energy for the reaction to proceed at a reasonable rate without risking protein denaturation.

-

-

Quenching:

-

Stop the reaction by adding a quenching reagent (e.g., L-cysteine or β-mercaptoethanol) to a final concentration of ~50 mM.

-

Rationale: The quencher is a small molecule with a free thiol that will react with and consume any remaining unreacted this compound, preventing non-specific labeling during subsequent steps.

-

-

Size-Exclusion Chromatography (SEC):

-

The most effective method to separate the large labeled protein from the small molecular weight unreacted reagent and quencher is SEC.[4]

-

Equilibrate an SEC column (e.g., a pre-packed G-25 or Superdex 75 column) with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Load the entire quenched reaction mixture onto the column.

-

Collect fractions corresponding to the protein peak, which will elute first in the void volume or early fractions. The smaller molecules will elute later.

-

Monitor the elution profile by absorbance at 280 nm.

-

-

Concentration:

-

Pool the fractions containing the purified, labeled protein.

-

If necessary, concentrate the protein using a centrifugal filter device with a molecular weight cutoff (MWCO) appropriate for your protein (e.g., 10 kDa MWCO for a 50 kDa protein).

-

-

SDS-PAGE Analysis:

-

Run samples of the unlabeled protein, the reaction mixture, and the purified labeled protein on an SDS-PAGE gel.

-

Expected Outcome: The labeled protein should migrate at a slightly higher molecular weight, although this shift may be too small to resolve clearly. The primary purpose is to confirm protein integrity and purity after the reaction and purification steps.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is the definitive method for confirming covalent modification.[6][7]

-

Analyze the unlabeled and purified labeled protein samples using Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Expected Outcome: The mass of the labeled protein should show an increase corresponding to the mass of the added moiety (acetyl-L-tyrosine).

-

| Component | Mass (Da) |

| N-Chloroacetyl-L-tyrosine | ~257.67[8] |

| Leaving Group (HCl) | ~36.46 |

| Expected Mass Shift | ~221.21 |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Inaccessible cysteine residue. | Consider gentle denaturation/renaturation or engineering a more accessible cysteine. |

| Protein solution contains reducing agents (e.g., DTT). | Ensure complete removal of reducing agents by extensive dialysis before labeling. | |

| Reagent has degraded. | Use fresh or properly stored this compound stock solution. | |

| Protein Precipitation | High concentration of DMSO. | Keep the volume of added DMSO stock below 5-10% of the total reaction volume. |

| Protein instability in the reaction buffer. | Screen alternative buffer conditions (pH, salt concentration). | |

| Non-specific Labeling | Reaction pH is too high. | Lower the reaction pH to 7.0-7.5 to increase specificity for cysteine. |

| Reaction time is too long. | Perform a time-course experiment to find the optimal incubation time. |

Safety and Handling

-

N-Chloroacetyl-L-tyrosine: Causes skin and serious eye irritation.[5][8] May cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.[9]

-

DMSO: Can facilitate the absorption of other chemicals through the skin. Always wear gloves when handling.

-

Chloroacetyl Chloride (if synthesizing reagent): This precursor is highly toxic, corrosive, and reacts violently with water.[10] All synthesis should be performed by trained personnel in a chemical fume hood with extreme caution.

References

-

Sino Biological. (n.d.). Protein Labeling Techniques. Retrieved from [Link]

-

Gaietta, G. M., et al. (2014). Site-Specific Protein Labeling with SNAP-Tags. Current Protocols in Protein Science, 76(1), 14.9.1–14.9.22. Available from: [Link]

-

Lang, K., & Chin, J. W. (2014). Illuminating biological processes through site-specific protein labeling. Chemical Society Reviews, 43(12), 4155-4178. Available from: [Link]

- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998.

-

de la Torre, B. G., & Albericio, F. (2019). Site-Specific Protein Labeling Methods and Protocols. ResearchGate. Available from: [Link]

-

Hanson, H., & Hermann, P. (1958). [The formation of a reaction product of cysteine and N-(chloroacetyl)-tyrosine and its hydrolysis by proteolytic enzymes]. Bulletin de la Societe de chimie biologique, 40(12), 1835–1847. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70841, N-chloroacetyl-L-tyrosine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724332, N-(2-Chloroacetyl)-L-tyrosine. Retrieved from [Link]

-

Gant-Branum, R. L., et al. (2009). Labeling strategies in mass spectrometry-based protein quantitation. Analyst, 134(8), 1525-1537. Available from: [Link]

-

Dr. Nick Squared. (2024, September 11). Tagging and Labelling Proteins for Purification and Tracking. YouTube. Available from: [Link]

-

News-Medical.Net. (2019, June 3). Mass Spectrometry Analysis of Heavy-Labeled Proteins. Retrieved from [Link]

-

Wikipedia. (n.d.). Protein purification. Retrieved from [Link]

-

Espino, J. A., et al. (2018). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Journal of the American Society for Mass Spectrometry, 29(10), 1963–1980. Available from: [Link]

-

Lih, T.-S. M., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Analytical Chemistry, 95(1), 247-268. Available from: [Link]

-

Wikipedia. (n.d.). Protein mass spectrometry. Retrieved from [Link]

-

ChemBK. (2024, April 9). N-chloroacetyl-L-tyrosine. Retrieved from [Link]

-

DC Fine Chemicals. (2024, November 4). Safety Data Sheet for L-Tyrosine. Retrieved from [Link]

- Google Patents. (n.d.). CN104402755A - N-chloracetyl-L-tyrosine preparation method.

Sources

- 1. sinobiological.com [sinobiological.com]

- 2. Illuminating biological processes through site-specific protein labeling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]

- 5. N-chloroacetyl-L-tyrosine | C11H12ClNO4 | CID 70841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein mass spectrometry - Wikipedia [en.wikipedia.org]

- 8. N-(2-Chloroacetyl)-L-tyrosine | C11H12ClNO4 | CID 2724332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. CN104402755A - N-chloracetyl-L-tyrosine preparation method - Google Patents [patents.google.com]

Application Notes & Protocols: Chloroacetyl-L-tyrosine for Covalent Modification of Cysteine Residues

Abstract

The selective chemical modification of proteins is a cornerstone of modern chemical biology, enabling the development of sophisticated therapeutics, molecular probes, and diagnostic agents. Cysteine, with the unique nucleophilicity of its thiol side chain, stands out as a prime target for site-specific bioconjugation.[1][2] This guide provides a comprehensive overview and detailed protocols for the use of N-Chloroacetyl-L-tyrosine, a haloacetyl-containing reagent, for the targeted covalent alkylation of cysteine residues. We will delve into the underlying chemical principles, provide step-by-step experimental workflows, and outline robust analytical methods for the characterization of the resulting protein conjugates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful bioconjugation strategy.

The Chemistry of Cysteine Alkylation

The covalent modification strategy described herein is based on a classic S-alkylation reaction. The chloroacetyl moiety of N-Chloroacetyl-L-tyrosine serves as an electrophile that is readily attacked by the nucleophilic thiol group of a cysteine residue, resulting in the formation of a stable thioether bond.

Reagent Profile: N-Chloroacetyl-L-tyrosine

N-Chloroacetyl-L-tyrosine is a synthetic amino acid derivative featuring a reactive chloroacetyl group.[3] This reagent provides a straightforward means to introduce a tyrosine residue onto a target protein, which can be useful for subsequent analytical or functional purposes.

| Property | Value | Source |

| IUPAC Name | (2S)-2-(2-chloroacetamido)-3-(4-hydroxyphenyl)propanoic acid | [4] |

| CAS Number | 1145-56-8 | [5][6] |

| Molecular Formula | C₁₁H₁₂ClNO₄ | [4][6] |

| Molecular Weight | 257.67 g/mol | [4][5] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents (e.g., DMF, DMSO), sparingly soluble in aqueous buffers |

The Nucleophilic Target: Cysteine

The high reactivity of cysteine residues stems from the nucleophilicity of the sulfur atom in its side chain (-SH).[2] For the alkylation reaction to proceed efficiently, the thiol group must be in its deprotonated, thiolate anion form (-S⁻). The propensity of the thiol to exist as a thiolate is governed by its pKa, which is typically around 8.3-8.6 in model peptides but can vary significantly (from ~3 to >9) depending on the local microenvironment within a folded protein.

This pH-dependent reactivity is the key to achieving selectivity. By maintaining the reaction pH slightly below the pKa of other nucleophilic side chains, such as the ε-amino group of lysine (pKa ~10.5), we can selectively target the more readily deprotonated cysteine thiols.

Reaction Mechanism

The covalent modification proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated cysteine thiolate acts as the nucleophile, attacking the electrophilic carbon atom of the chloroacetyl group. This attack leads to the displacement of the chloride leaving group and the formation of a highly stable thioether linkage.

Caption: SN2 mechanism for cysteine alkylation.

Experimental Design and Optimization

A successful conjugation experiment hinges on careful planning and optimization of key reaction parameters.

-

pH Control: The reaction pH is the most critical parameter for selectivity. A pH range of 7.0-8.5 is generally recommended. At this pH, a sufficient population of cysteine residues will be in the reactive thiolate form, while lysine residues remain largely protonated and unreactive.

-

Stoichiometry: The molar ratio of N-Chloroacetyl-L-tyrosine to the protein's reactive cysteines should be optimized. A 5- to 20-fold molar excess of the reagent is a good starting point. Higher excesses can increase the reaction rate but also risk non-specific modification.

-

Protein Preparation: Ensure the target cysteine residues are in their reduced, free thiol state. If the protein contains disulfide bonds that need to be modified, they must first be reduced using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Crucially, the reducing agent must be removed (e.g., via a desalting column) before adding the N-Chloroacetyl-L-tyrosine, as the reagent will react with the reducing agent itself.

-

Reaction Time and Temperature: The reaction typically proceeds to completion within 1-4 hours at room temperature or 4°C. The progress can be monitored over time to determine the optimal endpoint.

-

Quenching: After the desired reaction time, the reaction should be quenched by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to consume any unreacted N-Chloroacetyl-L-tyrosine.

Experimental Workflow and Protocols

The following diagram and protocol outline a general workflow for the covalent modification of a protein with N-Chloroacetyl-L-tyrosine.

Caption: General experimental workflow for protein modification.

Protocol: Covalent Modification of a Purified Protein

This protocol is a starting point and should be optimized for your specific protein of interest.

Materials:

-

Purified protein containing at least one reactive cysteine residue.

-

N-Chloroacetyl-L-tyrosine (MW: 257.67 g/mol ).

-

Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Quenching Solution: 1 M L-cysteine in water.

-

Desalting columns (e.g., PD-10).

-

Analytical equipment (Mass Spectrometer, HPLC, Spectrophotometer).

Procedure:

-

Protein Preparation: a. Prepare the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. b. Optional: If reduction is needed, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. c. CRITICAL: Remove the reducing agent. Immediately before the reaction, pass the protein solution through a desalting column pre-equilibrated with ice-cold Reaction Buffer.

-

Reagent Preparation: a. Prepare a fresh 100 mM stock solution of N-Chloroacetyl-L-tyrosine in anhydrous DMF or DMSO. For example, dissolve 2.58 mg in 100 µL of DMF. b. Vortex until fully dissolved. This solution should be prepared immediately before use.

-

Conjugation Reaction: a. Determine the moles of protein in your reaction volume. b. Add a 10-fold molar excess of the N-Chloroacetyl-L-tyrosine stock solution to the protein solution. Add the reagent dropwise while gently vortexing to prevent protein precipitation. c. Incubate the reaction for 2 hours at room temperature with gentle end-over-end mixing.

-

Quenching the Reaction: a. Add the Quenching Solution to a final concentration of 10 mM (e.g., add 10 µL of 1 M L-cysteine per 1 mL of reaction). b. Incubate for an additional 15 minutes at room temperature.

-

Purification: a. Remove unreacted reagent, quenched reagent, and the displaced chloride by buffer exchange using a desalting column, dialysis, or tangential flow filtration (TFF). b. The final purified conjugate should be in a buffer suitable for long-term storage (e.g., PBS, pH 7.4).

Verification and Characterization

Confirming the success and specificity of the conjugation is a critical final step. A multi-pronged analytical approach is highly recommended.[7]

| Technique | Purpose | Expected Outcome |

| Mass Spectrometry (Intact MS) | To confirm covalent modification and determine the degree of labeling. | An increase in the protein's mass corresponding to the mass of the added moiety (221.22 Da per modification: C₁₁H₁₁NO₄). |

| Peptide Mapping (LC-MS/MS) | To identify the specific cysteine residue(s) that have been modified. | Fragmentation spectra (MS/MS) of tryptic peptides will show the mass modification on cysteine-containing fragments, confirming the site of conjugation. |

| Reverse-Phase HPLC | To assess the purity of the conjugate and separate it from unmodified protein. | The modified protein will typically have a slightly later retention time than the unmodified version due to the added hydrophobicity of the tyrosine group. |

| Circular Dichroism (CD) | To assess the impact of modification on the protein's secondary and tertiary structure. | The CD spectra of the modified and unmodified protein should be highly similar, indicating that the modification did not cause significant structural perturbation.[8] |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Modification | 1. Cysteine residues are oxidized (disulfide bonded).2. Insufficient molar excess of the reagent.3. Reaction pH is too low.4. Reagent was hydrolyzed or inactive. | 1. Perform a reduction step with TCEP/DTT and ensure its complete removal before conjugation.2. Increase the molar excess of N-Chloroacetyl-L-tyrosine (e.g., to 20x or 50x).3. Increase the reaction pH to 8.0-8.5.4. Prepare a fresh stock solution of the reagent immediately before use. |

| Low Protein Recovery | 1. Protein precipitation upon addition of organic solvent (DMF/DMSO).2. Non-specific aggregation. | 1. Add the reagent stock solution slowly while vortexing. Ensure the final concentration of organic solvent is low (<5% v/v).2. Include non-ionic detergents or other stabilizing excipients in the reaction buffer. |

| Non-Specific Modification | 1. Reaction pH is too high (>8.5), leading to modification of lysine or other residues.2. Molar excess of the reagent is too high. | 1. Lower the reaction pH to 7.0-7.5.2. Reduce the molar excess of the reagent and potentially increase the reaction time. |

Applications in Research and Drug Development

The ability to selectively modify cysteine residues with N-Chloroacetyl-L-tyrosine opens the door to numerous applications:

-

Enzyme Inhibition Studies: Covalently modifying an active-site cysteine can serve as a powerful tool for studying enzyme mechanisms and developing irreversible inhibitors.[3]

-

Protein Labeling: The introduced tyrosine can act as a labeling handle for subsequent modifications, such as iodination for radio-labeling or coupling via tyrosine-specific chemistries.[9][10]

-

Biophysical Studies: Introducing a tyrosine at a specific site can serve as an intrinsic fluorescent probe to study protein folding or conformational changes.[8]

-

Development of Bioconjugates: This chemistry can be used to link proteins to other molecules of interest, contributing to the development of antibody-drug conjugates (ADCs) or other targeted therapeutics.[11]

References

-

Helal Pharma. (n.d.). N-Chloroacetyl-L-tyrosine in Proteomics: A Chemical Probe for Studying Protein Function. Retrieved from [Link]

-

Hanson, H., & Hermann, P. (1958). [The formation of a reaction product of cysteine and N-(chloroacetyl)-tyrosine and its hydrolysis by proteolytic enzymes]. Bulletin de la Societe de Chimie Biologique, 40(12), 1835-1847. Retrieved from [Link]

- Google Patents. (2013). CN102976967A - Synthesis and study of glycyl-L-tyrosine intermidate.

- Google Patents. (2015). CN104402755A - N-chloracetyl-L-tyrosine preparation method.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70841, N-chloroacetyl-L-tyrosine. Retrieved from [Link]

-

Washington University School of Medicine in St. Louis. (2017). Modification of cysteine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Open Exploration Publishing. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Retrieved from [Link]

-

Bana, P., et al. (2013). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. ACS Chemical Biology, 8(7), 1475-1483. Retrieved from [Link]

-

van der Wijk, D., et al. (2017). Tyrosine bioconjugation – an emergent alternative. Chemical Communications, 53(56), 7849-7852. Retrieved from [Link]

-

Alvarez Dorta, D., et al. (2020). Tyrosine Conjugation Methods for Protein Labelling. Chemistry – A European Journal, 26(63), 14257-14269. Retrieved from [Link]

-

Walsh Medical Media. (2024). Utilizing Tyrosine: Advancing Site-Specific Bioconjugation Applications. Retrieved from [Link]

-

Mabion. (n.d.). Protein Characterization Techniques for Biologics Development. Retrieved from [Link]

-

Schöneich, C. (2013). Cysteine residues as catalysts for covalent peptide and protein modification: a role for thiyl radicals? Free Radical Biology and Medicine, 67, 233-238. Retrieved from [Link]

-

Patke, S., et al. (2018). Current Status of Analytical Techniques for Characterization of Protein Stability. American Pharmaceutical Review. Retrieved from [Link]

-

Open Exploration Publishing. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Retrieved from [Link]

-

St-Gelais, M., et al. (2020). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Pharmaceutics, 12(11), 1102. Retrieved from [Link]

-

Bana, P., et al. (2013). Facile and stabile linkages through tyrosine: bioconjugation strategies with the tyrosine-click reaction. ACS Chemical Biology, 8(7), 1475-1483. Retrieved from [Link]

-

He, L., et al. (2020). Discriminating changes in protein structure using tyrosine conjugation. Protein Science, 29(4), 1022-1030. Retrieved from [Link]

-

Packer, M. S., et al. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. Proceedings of the National Academy of Sciences, 117(13), 7206-7214. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Tyrosine, cysteine, and proton coupled electron transfer in a ribonucleotide-inspired beta hairpin maquette. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of L-Cysteine?. Retrieved from [Link]

-

Ito, S., et al. (1984). The effect of cysteine on oxidation of tyrosine, dopa, and cysteinyldopas. Biochimica et Biophysica Acta, 800(3), 268-276. Retrieved from [Link]

Sources

- 1. explorationpub.com [explorationpub.com]

- 2. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]

- 3. nbinno.com [nbinno.com]

- 4. N-chloroacetyl-L-tyrosine | C11H12ClNO4 | CID 70841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. This compound [webbook.nist.gov]

- 7. Protein Characterization Techniques for Biologics Development | Mabion [mabion.eu]

- 8. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tyrosine Conjugation Methods for Protein Labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. Facile and stabile linkages through tyrosine: bioconjugation strategies with the tyrosine-click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting guide for Chloroacetyl-L-tyrosine conjugation reactions

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for troubleshooting Chloroacetyl-L-tyrosine conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during bioconjugation experiments. Our approach is rooted in explaining the "why" behind each step, empowering you to optimize your specific application.

Introduction to this compound Chemistry

N-Chloroacetyl-L-tyrosine is a valuable reagent used to covalently modify biomolecules.[1] Its utility stems from the reactive chloroacetyl group, an electrophilic moiety that serves as a target for nucleophilic residues on proteins and peptides.[1] This reaction, a classic example of nucleophilic substitution, forms a stable covalent bond, making it a robust method for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other functionalized biotherapeutics. The primary targets for this alkylation are the side chains of cysteine and lysine residues. Understanding the factors that govern the reactivity and selectivity of these sites is paramount for a successful conjugation.

Core Reaction Mechanism

The fundamental reaction involves the attack of a nucleophilic amino acid side chain on the carbon atom bearing the chlorine atom. The chloride ion is displaced as a leaving group, resulting in a new covalent bond. The thiol group (-SH) of a cysteine residue is the most potent nucleophile under accessible pH conditions, followed by the epsilon-amino group (-NH2) of lysine.

Caption: Mechanism of cysteine alkylation by N-Chloroacetyl-L-tyrosine.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during this compound conjugations in a direct question-and-answer format.

Issue 1: Low or No Conjugation Yield

Question: My reaction has failed, or the yield of the conjugated product is unacceptably low. What are the likely causes and how can I fix it?

Answer: Low yield is a frequent challenge that can typically be traced back to one of four areas: reagent integrity, reaction conditions, buffer composition, or the biomolecule's state.

1. Reagent & Biomolecule Integrity:

-

Cause: The chloroacetyl group is susceptible to hydrolysis. Improper storage of N-Chloroacetyl-L-tyrosine, especially in the presence of moisture, can lead to its degradation.

-

Solution: Always use fresh, high-quality reagents. Store N-Chloroacetyl-L-tyrosine under desiccated conditions at the recommended temperature (-20°C).[2] Before use, allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[2]

2. Suboptimal Reaction Conditions:

-

Cause: The rate of the alkylation reaction is highly dependent on pH, time, and temperature. The primary nucleophiles on a protein (thiols and amines) must be sufficiently deprotonated to be reactive.

-

Solutions:

-

Optimize pH: For cysteine-specific conjugation, a pH range of 7.0-8.0 is ideal. This maintains the thiol in its more nucleophilic thiolate (-S⁻) form without significantly promoting the reaction of lysine's amino group. For lysine conjugation, a higher pH of 8.5-9.5 is required.

-

Increase Reaction Time/Temperature: If the reaction is proceeding slowly at room temperature, consider extending the incubation time (e.g., overnight) or moderately increasing the temperature to 37°C. Monitor the stability of your protein at elevated temperatures.[3]

-

Adjust Stoichiometry: Increase the molar excess of N-Chloroacetyl-L-tyrosine relative to the protein. A starting point of 10-20 molar equivalents is common, but this may need to be optimized.

-

3. Interfering Buffer Components:

-

Cause: Buffers containing extraneous nucleophiles will compete with the intended target on your biomolecule.

-

Solution: Avoid buffers like Tris and glycine, which contain primary amines.[2][3] These will react with the chloroacetyl group, consuming your reagent and reducing the yield. Opt for non-nucleophilic buffers such as PBS (Phosphate-Buffered Saline), HEPES, or borate buffers. Always perform a buffer exchange on your protein sample to remove any incompatible additives from storage.[3]

4. Inaccessible or Unavailable Target Sites:

-

Cause (for Cysteine): The target cysteine residue must be a free thiol. If it is participating in a disulfide bond, it will not be available for conjugation.

-

Solution: The protein must be pre-treated with a reducing agent to break any disulfide bonds. Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are commonly used. Crucially, the reducing agent must be completely removed before adding the N-Chloroacetyl-L-tyrosine, as it will quench the reaction. Use a desalting column or dialysis for this removal step.[4]

-

Cause (General): The target residue may be buried within the protein's three-dimensional structure, making it sterically inaccessible to the reagent.[3][4]

Issue 2: Poor Selectivity and Product Heterogeneity

Question: My mass spectrometry results show multiple products with different numbers of conjugations (high DAR distribution) or modifications at unintended sites. How can I achieve site-specific labeling?

Answer: Achieving selectivity is a balancing act of kinetics and reactivity, primarily controlled by pH.

1. Fine-Tune the Reaction pH:

-

Cause: While cysteine is the most reactive residue, at higher pH values (>8.5), lysine's side-chain amine becomes deprotonated and increasingly nucleophilic, leading to off-target conjugation.

-

Solution: This is the most critical parameter for selectivity.

-

For Cysteine Selectivity: Perform the reaction at a pH between 7.0 and 7.5. This favors the formation of the highly nucleophilic thiolate anion from cysteine while keeping the lysine amino group protonated and less reactive.

-

For Lysine Targeting: If lysine is the intended target, ensure all accessible cysteines are either blocked or absent and run the reaction at pH > 8.5.

-

2. Control Reagent Stoichiometry:

-

Cause: A large excess of the chloroacetyl reagent can force the reaction to occur at less reactive sites, such as lysine or even histidine.[5]

-

Solution: Perform a titration experiment, testing a range of molar equivalents of N-Chloroacetyl-L-tyrosine (e.g., 2, 5, 10, 20 equivalents). Analyze the results by mass spectrometry to find the "sweet spot" that maximizes the desired product while minimizing over-conjugation.

Table 1: pH Control for Selective Conjugation

| Target Residue | pKa of Side Chain | Optimal Reaction pH | Rationale |

| Cysteine | ~8.3 | 7.0 - 8.0 | At this pH, a sufficient population of the highly nucleophilic thiolate (-S⁻) exists, while lysine's amine (-NH₃⁺) remains largely protonated and unreactive. |

| Lysine | ~10.5 | 8.5 - 9.5 | This pH is required to deprotonate the epsilon-amino group to its nucleophilic (-NH₂) form. This will also deprotonate cysteine, so cysteine must be absent or blocked for lysine selectivity.[6] |

Issue 3: Difficulty with Product Purification

Question: I'm struggling to separate my final conjugate from unreacted protein and excess reagent. What purification methods are most effective?

Answer: A multi-step purification strategy is often necessary. The choice of technique depends on the properties of your conjugate and the impurities you need to remove.

1. Removal of Excess Small Molecules:

-

Method: Size Exclusion Chromatography (SEC) or dialysis are the most common and effective methods.[7] These techniques separate molecules based on size, easily removing the small N-Chloroacetyl-L-tyrosine reagent and its byproducts from the much larger protein conjugate.

2. Separating Conjugated from Unconjugated Protein:

-

Method 1: Hydrophobic Interaction Chromatography (HIC): The addition of the tyrosine-containing reagent often increases the overall hydrophobicity of the protein. HIC separates proteins based on this property and is a powerful tool for resolving species with different drug-to-antibody ratios (DAR).[8][9]

-

Method 2: Ion Exchange Chromatography (IEX): If the conjugation event alters the net charge of the protein (e.g., by modifying a positively charged lysine), IEX can be used to separate the conjugated product from the unreacted starting material.

Experimental Protocols

Protocol 1: General Workflow for Cysteine Conjugation

This protocol provides a general framework. Specific concentrations, volumes, and incubation times should be optimized for your particular system.

Caption: Standard experimental workflow for protein conjugation.

Protocol 2: Characterization of the Conjugate

Accurate characterization is essential to confirm the success of the reaction.

-

Mass Spectrometry (MS): This is the definitive technique. Use ESI-MS to determine the exact mass of the final product. The mass increase will correspond to the addition of one or more this compound molecules (minus HCl), confirming covalent modification.[8][9]

-

SDS-PAGE: A simple, qualitative method. The conjugated protein should show a slight increase in molecular weight compared to the starting material on the gel.

-

Chromatographic Analysis:

-

Size Exclusion Chromatography (SEC-HPLC): Used to assess the purity of the conjugate and check for the presence of aggregates, which can sometimes be a side effect of the conjugation process.[7]

-

Hydrophobic Interaction Chromatography (HIC): The gold standard for determining the drug-to-antibody ratio (DAR) distribution, resolving peaks corresponding to the protein with 0, 1, 2, etc., molecules conjugated.[8]

-

Troubleshooting Decision Tree

Use this logical guide to diagnose issues systematically.

Caption: A logical decision tree for troubleshooting low-yield reactions.

References

-

Hanson, H., & Hermann, P. (1958). [The formation of a reaction product of cysteine and N-(chloroacetyl)-tyrosine and its hydrolysis by proteolytic enzymes]. Bulletin de la Societe de chimie biologique, 40(12), 1835–1847. Available at: [Link]

-

Strebinska, M., et al. (2018). Tyrosine bioconjugation – an emergent alternative. RSC Chemical Biology, 9(1), 1-13. Available at: [Link]

-

ResearchGate. (n.d.). Tyrosine Bioconjugation through Aqueous Ene-Type Reactions: A Click-Like Reaction for Tyrosine. Request PDF. Available at: [Link]

-

AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting | Expert Tips & Best Practices. Available at: [Link]

-

Creative Biolabs. (n.d.). Troubleshooting Guides. Available at: [Link]

- Google Patents. (n.d.). CN104402755A - N-chloracetyl-L-tyrosine preparation method.

-

Pharmaceutical Technology. (2006). Optimizing bioconjugation processes. Available at: [Link]

-

ResearchGate. (n.d.). Optimization of the reaction conditions. Download Scientific Diagram. Available at: [Link]

-

Jones, M. W., et al. (2014). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. Bioconjugate chemistry, 25(9), 1642–1651. Available at: [Link]

-

Jung, M. E., & Rohloff, J. C. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(24), 4909–4913. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N-chloroacetyl-L-tyrosine. PubChem Compound Database. Available at: [Link]

-

Sharma, S., et al. (2021). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules, 26(21), 6393. Available at: [Link]

-

How, Z. T., et al. (2017). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. Environmental Science & Technology, 51(9), 4870–4876. Available at: [Link]

-

Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. Available at: [Link]

-

Waser, M., et al. (2020). Tyrosine Bioconjugation with Hypervalent Iodine. ChemRxiv. Preprint. Available at: [Link]

-

Creative Biolabs. (n.d.). Tyrosine based Conjugation Strategy. Available at: [Link]

-

Dunay, G., et al. (2011). The free amino acid tyrosine enhances the chlorinating activity of human myeloperoxidase. Archives of biochemistry and biophysics, 514(1-2), 44–51. Available at: [Link]

-

Conche, C., & Taran, F. (2020). Tyrosine Conjugation Methods for Protein Labelling. Chemistry (Weinheim an der Bergstrasse, Germany), 26(63), 14257–14269. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Analytical methods for physicochemical characterization of antibody drug conjugates. Available at: [Link]

-

Sepax Technologies, Inc. (n.d.). Analytical Characterization of Antibody Drug Conjugates. Available at: [Link]

-

Semantic Scholar. (n.d.). Chapter 10: Analytical Methods for Antibody Drug Conjugate Characterization. Available at: [Link]

-

The Bumbling Biochemist. (2022, December 12). Lysine let's you link things! Lys biochemistry & reactivity inc charge, nucleophilic bond formation [Video]. YouTube. Available at: [Link]

-

Ito, S., & Prota, G. (1977). The effect of cysteine on oxidation of tyrosine, dopa, and cysteinyldopas. The Journal of biological chemistry, 252(14), 4881–4885. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

- 4. Tyrosine bioconjugation – an emergent alternative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmtech.com [pharmtech.com]

- 6. m.youtube.com [m.youtube.com]

- 7. technosaurus.co.jp [technosaurus.co.jp]

- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Chloroacetyl-L-tyrosine Reactions

Welcome to the technical support center for Chloroacetyl-L-tyrosine reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing your experiments. Here, we move beyond simple protocols to explain the underlying principles that govern reaction success, ensuring you can not only follow steps but also intelligently adapt them to your specific needs.

Foundational Principles: Understanding the Reaction Environment

The enzymatic resolution of N-acyl-DL-amino acids, such as the hydrolysis of this compound, is a cornerstone of chiral synthesis. The success of this reaction hinges on maintaining an optimal environment for the enzyme, primarily dictated by pH and temperature. These parameters directly influence the enzyme's three-dimensional structure and the ionization state of both the enzyme's active site residues and the substrate itself.[1][2] Deviations from the optimal range can lead to a significant decrease in reaction rate or even irreversible denaturation of the enzyme.[2][3]

The hydrolysis of this compound by an acylase specifically targets the L-enantiomer, leaving the D-enantiomer untouched. This stereospecificity is the basis for the kinetic resolution of racemic mixtures.[4][5] The reaction yields L-tyrosine and chloroacetic acid as products. The production of an acidic byproduct is a critical factor to consider, as it can lead to a drop in the reaction pH, potentially inhibiting the enzyme if not properly buffered.[6]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with this compound reactions.

Q1: What is the optimal pH for the enzymatic hydrolysis of this compound?

A1: The optimal pH for acylase-catalyzed reactions typically falls within a neutral to slightly alkaline range. For many mold and bacterial acylases used in the resolution of N-acylated amino acids, the pH optimum is approximately 7.0 to 8.0.[4][7] It is crucial to experimentally determine the optimal pH for your specific enzyme, as this can vary. A pH profile experiment, where the reaction rate is measured across a range of pH values, is highly recommended. The pH not only affects the enzyme's activity but also the stability of the substrate and product.[1][2]

Q2: How does temperature affect the reaction rate and enzyme stability?

A2: Temperature has a dual effect on enzymatic reactions. Increasing the temperature generally increases the reaction rate up to an optimal point.[8] Beyond this optimum, the enzyme's thermal stability is compromised, leading to denaturation and a rapid loss of activity. For many acylases, a temperature range of 30°C to 50°C is common.[8][9] For instance, some acylase reactions are incubated at 38°C for extended periods.[4][5] It is essential to balance reaction rate with enzyme stability for prolonged reactions.

Q3: Why is my reaction yield lower than the theoretical maximum of 50% for kinetic resolution?

A3: A yield below 50% in a classic kinetic resolution can stem from several factors:

-

Suboptimal pH or Temperature: If the reaction conditions are not optimal, the enzyme will not function at its maximum capacity.

-

Enzyme Inhibition: The products of the reaction, L-tyrosine and chloroacetic acid, can inhibit the enzyme at high concentrations. Substrate inhibition, where high concentrations of this compound bind non-productively, can also occur.[10]

-

Poor Substrate Solubility: this compound, like L-tyrosine, has limited aqueous solubility at neutral pH, which can limit the effective substrate concentration.[11]

-

Enzyme Inactivation: Over time, the enzyme may lose activity due to thermal denaturation or unfavorable pH shifts.[1]

To overcome the 50% yield limit, a Dynamic Kinetic Resolution (DKR) can be employed, which combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield.[10][12][13]

Q4: Can I use an immobilized enzyme for this compound hydrolysis?

A4: Yes, using an immobilized enzyme is a highly effective strategy. Immobilization can enhance enzyme stability, simplify product separation, and allow for enzyme reuse, which is particularly beneficial for industrial applications.[9] The choice of immobilization support and method should be optimized to ensure minimal loss of enzyme activity.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the optimization of this compound reactions.

| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |

| Low Reaction Rate | 1. Suboptimal pH. 2. Suboptimal temperature. 3. Insufficient enzyme concentration. 4. Poor substrate solubility. | 1. Perform a pH profile experiment: Test a range of pH values (e.g., 6.0 to 9.0) to determine the optimal pH for your specific enzyme. Ensure your buffer has sufficient capacity to handle the acid produced during the reaction.[6] 2. Conduct a temperature optimization study: Evaluate the reaction rate at various temperatures (e.g., 25°C to 55°C) to find the optimal balance between activity and stability. 3. Increase enzyme concentration: A higher enzyme concentration will lead to a faster reaction rate, assuming the substrate is not limiting. 4. Improve substrate solubility: Consider using a co-solvent or adjusting the pH to enhance the solubility of this compound. |

| Reaction Stalls Before Completion | 1. Product inhibition. 2. pH shift due to acid production. 3. Enzyme inactivation. | 1. Implement product removal: If feasible, consider in-situ product removal techniques to alleviate inhibition. 2. Use a pH-stat or a robust buffer system: Continuously monitor and adjust the pH or use a buffer with a high buffering capacity to maintain the optimal pH throughout the reaction.[6] 3. Assess enzyme stability under reaction conditions: Run control experiments to measure the enzyme's half-life at the chosen temperature and pH. Consider using an immobilized enzyme for enhanced stability. |

| Inconsistent Results | 1. Inaccurate pH or temperature control. 2. Variability in substrate or enzyme quality. 3. Pipetting errors. | 1. Calibrate instruments: Ensure your pH meter and temperature control unit are accurately calibrated. 2. Use high-quality reagents: Source this compound and the enzyme from reputable suppliers and store them under recommended conditions. 3. Maintain consistent technique: Use calibrated pipettes and follow a standardized protocol for all experiments. |

Experimental Protocols

Protocol 1: Determination of Optimal pH

This protocol outlines a method for determining the optimal pH for the enzymatic hydrolysis of this compound.

Materials:

-

This compound

-

Acylase enzyme

-

A series of buffers (e.g., phosphate, borate) covering a pH range from 6.0 to 9.0

-

pH meter

-

Temperature-controlled water bath or incubator

-

Stop solution (e.g., strong acid like HCl to quench the reaction)[1]

-

Analytical method for quantifying L-tyrosine (e.g., HPLC, ninhydrin assay)

Procedure:

-

Prepare a stock solution of this compound.

-

Set up a series of reaction tubes, each containing a different pH buffer.

-

Place the tubes in a temperature-controlled water bath set to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a fixed amount of acylase to each tube.

-

At regular time intervals, withdraw an aliquot from each tube and add it to a stop solution to quench the reaction.

-

Analyze the quenched samples to determine the concentration of L-tyrosine produced.

-

Plot the initial reaction rate (product concentration per unit time) against the pH to identify the optimal pH.

Protocol 2: Determination of Optimal Temperature

This protocol describes how to determine the optimal temperature for the reaction.

Materials:

-

Same as Protocol 1, with a single optimal pH buffer determined from the previous experiment.

-

Multiple temperature-controlled water baths or a gradient incubator.

Procedure:

-

Prepare a set of reaction tubes, each containing the optimal pH buffer and this compound.

-

Place the tubes in separate water baths set to a range of temperatures (e.g., 25°C, 30°C, 37°C, 45°C, 55°C).

-

Equilibrate the tubes to the respective temperatures.

-

Start the reactions by adding the acylase enzyme to each tube.

-

Follow steps 5-7 from Protocol 1 to determine the initial reaction rates at each temperature.

-

Plot the initial reaction rate against temperature to find the optimal temperature.

Visualizing the Workflow

To better understand the logical flow of optimizing your this compound reaction, the following diagram illustrates the key decision-making and experimental processes.

Caption: Workflow for optimizing this compound reactions.

This diagram outlines the logical progression from initial setup and reagent sourcing through pH and temperature optimization, kinetic analysis, and potential scale-up strategies.

By systematically addressing each of these variables and understanding the principles behind them, you can effectively troubleshoot and optimize your this compound reactions for reliable and high-yield results.

References

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]

- 3. Effect of pH on Enzyme-Catalyzed Reactions [ns1.almerja.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. US3386888A - Resolution of racemic amino acids - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. cellculturedish.com [cellculturedish.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. High performance microbiological transformation of L-tyrosine to L-dopa by Yarrowia lipolytica NRRL-143 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Revisiting D‐Acylases for D‐Amino Acid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Analytical techniques for monitoring Chloroacetyl-L-tyrosine reaction progress

Technical Support Center: Monitoring Chloroacetyl-L-tyrosine Synthesis

Welcome to the technical support center for the analytical monitoring of this compound synthesis. This guide is designed for researchers, chemists, and drug development professionals who require robust, reliable methods to track the progress of this critical acylation reaction. As your application support partner, my goal is to provide not just protocols, but the underlying scientific rationale and field-tested troubleshooting advice to ensure your success. Effective reaction monitoring is crucial for optimizing yield, minimizing impurities, and ensuring the quality of your final product.[1][2]

This center moves beyond simple step-by-step instructions, offering a series of in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for quantitative analysis in pharmaceutical development due to its high resolution, sensitivity, and reproducibility.[3] For the chloroacetylation of L-tyrosine, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach, allowing for the separation of the polar L-tyrosine starting material from the more hydrophobic N-acylated product.

Troubleshooting Guide: HPLC Analysis

Q: My chromatographic peaks for both L-tyrosine and this compound are broad and tailing. What is causing this and how can I fix it?

A: Peak tailing in this analysis is a classic problem often rooted in two main causes: secondary interactions with the silica backbone of the column and issues with sample solvent.

-

Causality (Silanol Interactions): Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on the surface. The primary amine of L-tyrosine and the carboxylic acid and phenolic hydroxyl groups on both molecules can engage in strong, undesirable ionic and hydrogen-bonding interactions with these silanols. This causes a portion of the analyte molecules to "stick" to the stationary phase, elongating the back end of the peak.

-

Solution 1 (Mobile Phase Modification): The most direct solution is to suppress this ionic interaction. Lowering the mobile phase pH to between 2.5 and 3.5 by adding an acid like 0.1% trifluoroacetic acid (TFA) or formic acid will protonate the silanol groups (making them less interactive) and ensure the carboxylic acids on your analytes are fully protonated and behave consistently.

-

Solution 2 (Column Choice): If tailing persists, consider using a column with advanced end-capping technology or a polar-embedded stationary phase. These columns are specifically designed to shield the residual silanols, minimizing these secondary interactions.[4]

-

Solution 3 (Sample Solvent): Ensure your sample is dissolved in a solvent that is weaker than or identical to your initial mobile phase.[5] Dissolving the sample in a very strong organic solvent (like 100% acetonitrile) can cause the peak to distort as the sample doesn't properly partition with the stationary phase upon injection.[6]

Q: I am struggling to achieve baseline separation between the L-tyrosine peak and the this compound peak. How can I improve the resolution?

A: Achieving good resolution is critical for accurate quantification. The key is to manipulate the chromatography to enhance the differences in how the two compounds interact with the stationary phase.

-

Causality (Compound Polarity): The addition of the chloroacetyl group makes the product more non-polar than the starting L-tyrosine. Your HPLC method must exploit this difference.

-

Solution 1 (Optimize the Gradient): If using a gradient method, make the initial part of the gradient shallower. A slower increase in the organic solvent (e.g., acetonitrile or methanol) concentration will give the two compounds more time to resolve. Start with a low organic percentage to ensure L-tyrosine is well-retained before the gradient begins.

-

Solution 2 (Adjust Organic Solvent): Sometimes, switching the organic solvent can alter selectivity. If you are using acetonitrile, try a method with methanol. The different solvent properties can change the interaction dynamics with the stationary phase, potentially improving separation.

-

Solution 3 (Check pH): The retention of both molecules is pH-dependent. Ensure your mobile phase pH is stable and within the optimal range for your column (typically pH 2-8 for silica-based columns).[4] A consistent pH ensures consistent ionization states and, therefore, stable retention times.

Experimental Protocol: RP-HPLC Monitoring

-

Sample Preparation:

-

Carefully withdraw an aliquot (e.g., 50 µL) from the reaction vessel at a specific time point.

-

Immediately quench the reaction by diluting the aliquot 100-fold in a vial containing 4.95 mL of the initial HPLC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). This prevents further reaction.

-

Vortex the vial to ensure homogeneity.

-

Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient:

-

0-5 min: 5% B

-

5-25 min: 5% to 90% B

-

25-28 min: 90% B

-

28-30 min: 90% to 5% B

-

30-35 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 274 nm (for the tyrosine phenol chromophore).

-

Column Temperature: 30 °C.

-

Data Interpretation

| Compound | Expected Retention Time (Approx.) | Key Identification Feature |

| L-Tyrosine | Early Eluting (more polar) | Peak area decreases as reaction progresses. |

| This compound | Later Eluting (more non-polar) | Peak area increases as reaction progresses. |

| Chloroacetic Acid | Very Early Eluting | Byproduct from hydrolysis of reagent. |

Diagram: HPLC Workflow

Caption: Workflow for HPLC sample preparation and analysis.

Section 2: Thin-Layer Chromatography (TLC)

TLC is an indispensable technique for rapid, qualitative reaction monitoring.[7] It provides a quick snapshot of the presence of starting material, the formation of the product, and any major byproducts, making it ideal for determining if a reaction is complete before proceeding with a workup.[8]

Troubleshooting Guide: TLC Analysis

Q: My spots are streaking up the TLC plate instead of forming tight circles. What's wrong?

A: Spot streaking is typically a sign of either overloading the plate or poor solubility in the mobile phase.

-

Causality (Overloading): Applying too much sample to the origin oversaturates the silica gel. As the mobile phase moves up, it cannot effectively dissolve and transport the entire spot, leading to a continuous "streak."

-

Solution 1 (Dilute the Sample): Prepare a more dilute solution of your reaction mixture before spotting. You only need a very small amount of material for TLC.

-

Causality (Solubility/Polarity): The compounds, particularly the starting L-tyrosine, are quite polar. If your mobile phase is not polar enough, the compounds will have a very high affinity for the polar silica gel stationary phase and will not move cleanly, causing streaking.

-

Solution 2 (Increase Mobile Phase Polarity): Add a more polar solvent to your eluent system. For example, if you are using a 7:3 mixture of Ethyl Acetate:Hexane, try adding 5-10% Methanol. For acidic compounds that streak, adding a few drops of acetic acid to the mobile phase can often resolve the issue by ensuring the compound is in a single protonation state.[7]

Q: I'm having trouble finding a solvent system that separates the starting material and product spots. Any suggestions?

A: Finding the right mobile phase is a matter of systematically tuning the polarity. The goal is to have the starting material Rf value be around 0.2-0.3 and the product Rf be higher.[9]

-

Causality (Rf Values): The Retention Factor (Rf) is a measure of how far a compound travels relative to the solvent front. The less polar product (this compound) should have a higher Rf than the more polar starting material (L-tyrosine).

-

Solution 1 (Systematic Approach): Start with a moderately polar solvent like 100% Ethyl Acetate. If both spots stay at the bottom (Rf ~ 0), the system is not polar enough. Add methanol incrementally (e.g., 5%, 10%, 15%) to increase polarity. If both spots run to the top (Rf ~ 1), the system is too polar. In this case, use a less polar co-solvent like hexane or dichloromethane to reduce the overall polarity.

-

Recommended Starting Systems:

-

Ethyl Acetate / Methanol (9:1)

-

Dichloromethane / Methanol (9:1)

-

n-Butanol / Acetic Acid / Water (4:1:1) - Excellent for highly polar amino acids.[7]

-

Experimental Protocol: TLC Monitoring

-

Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate.

-

Spotting:

-

Lane 1 (SM): Use a capillary tube to spot a dilute solution of your L-tyrosine starting material.

-

Lane 2 (Co-spot): Spot the starting material, then, on top of the same spot, apply an aliquot of the reaction mixture. The co-spot is crucial for confirming identity if Rf values are very close.[9]

-

Lane 3 (RXN): Spot the reaction mixture aliquot.

-

-

Development: Place the plate in a covered TLC chamber containing your chosen mobile phase. Ensure the solvent level is below the origin line. Allow the solvent to run up the plate until it is about 1 cm from the top.

-

Visualization:

-

Remove the plate and immediately mark the solvent front with a pencil.

-

Visualize under a UV lamp (254 nm) and circle any dark spots.

-

Stain the plate. A ninhydrin stain is excellent as it will react with the primary amine of L-tyrosine to produce a purple spot, but it will not react with the N-acylated product. This provides definitive evidence of starting material consumption. A general stain like potassium permanganate can be used to visualize all organic spots.

-

Diagram: TLC Plate Interpretation

Sources

- 1. chromatographytoday.com [chromatographytoday.com]

- 2. Reaction Monitoring | Bruker [bruker.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. HPLC故障排除 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 8. youtube.com [youtube.com]

- 9. How To [chem.rochester.edu]

Validation & Comparative

A Senior Application Scientist's Guide to Validating Chloroacetyl-L-tyrosine Protein Modification by Mass Spectrometry

For researchers, scientists, and drug development professionals, the precise characterization of protein modifications is paramount to understanding biological function and developing novel therapeutics. N-Chloroacetyl-L-tyrosine has emerged as a valuable chemical probe for studying enzyme kinetics and labeling proteins, owing to its reactive chloroacetyl group that targets nucleophilic sites on proteins.[1] However, the covalent modification of a protein with chloroacetyl-L-tyrosine necessitates rigorous validation to confirm the site of adduction and ensure data integrity. This guide provides an in-depth comparison of mass spectrometry-based approaches for validating this specific modification, offering field-proven insights and detailed experimental protocols.

The Critical Role of Mass Spectrometry in Modification Validation